molecular formula C20H17ClFN3O2S B2648515 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899759-02-5

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2648515
CAS No.: 899759-02-5
M. Wt: 417.88
InChI Key: ULHJKMPYQKPIFU-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Sunder and Maleraju (2013) focused on synthesizing derivatives of a compound similar to the one , aiming to assess their anti-inflammatory activity. Several derivatives showed significant activity, demonstrating the potential of these molecules in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Scaleable Synthesis

  • Ashwood et al. (2004) described a scalable synthesis approach for a 3-aminopyrazinone acetamide thrombin inhibitor, highlighting the challenges and solutions in the production process. This research underlines the importance of efficient synthesis methods for complex acetamides in pharmaceutical manufacturing (Ashwood et al., 2004).

Anti-Cancer Activity

  • Hammam et al. (2005) investigated the anti-lung cancer activity of novel fluoro-substituted benzo[b]pyran compounds. Their research demonstrates the potential of fluoro-substituted compounds in developing treatments for cancer, suggesting similar possibilities for compounds with structural features like those of the query molecule (Hammam et al., 2005).

Chemical Synthesis and Structure-Activity Relationships

  • Latli and Casida (1995) explored the synthesis of a chloroacetanilide herbicide, shedding light on the chemical reactions and pathways involved in the production of complex acetamides. This study is indicative of the intricate chemistry and potential agricultural applications of such compounds (Latli & Casida, 1995).

Antipsychotic Potential

  • Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols suggested novel potential antipsychotic agents, demonstrating the diverse therapeutic applications of complex acetamides and related structures. This highlights the potential psychiatric and neurological applications of similar compounds (Wise et al., 1987).

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-4-6-15(10-16(12)21)25-8-7-23-19(20(25)27)28-11-18(26)24-14-5-3-13(2)17(22)9-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJKMPYQKPIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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